3-Oxo-4-aza-5I<<-androstan-17EC-carboxylic Acid
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Overview
Description
3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is a synthetic compound with the molecular formula C19H29NO3 and a molecular weight of 319.44 g/mol . This compound is structurally related to steroids and is known for its role as an impurity in the synthesis of certain pharmaceuticals, such as Dutasteride and Finasteride . These pharmaceuticals are used in the treatment of benign prostatic hyperplasia (BPH) and other conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid typically involves multiple steps:
Starting Material: The synthesis begins with a steroidal precursor, such as cholesterol or a related compound.
Formation of 5-alpha-androst-3-one: The precursor undergoes a series of reactions, including oxidation and cyclization, to form 5-alpha-androst-3-one.
Introduction of the Aza Group: The 4-position carbon atom in the steroid ring is replaced by a nitrogen atom through a substitution reaction, forming 3-oxo-4-iminoandrost-5-en.
Industrial Production Methods
Industrial production of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The nitrogen atom in the aza group can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Solvents: Reactions are typically carried out in solvents like methanol, ethanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid involves its interaction with 5-alpha-reductase enzymes. These enzymes are responsible for converting testosterone to dihydrotestosterone (DHT), a potent androgen . By inhibiting these enzymes, the compound reduces the levels of DHT, thereby alleviating conditions like benign prostatic hyperplasia .
Comparison with Similar Compounds
Similar Compounds
Finasteride: A 5-alpha-reductase inhibitor used to treat BPH and male pattern baldness.
Dutasteride: Another 5-alpha-reductase inhibitor with a similar mechanism of action.
Methyl 3-Oxo-4-aza-5-alpha-androst-1-ene-17-carboxylate: A related compound used in similar applications.
Uniqueness
3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is unique due to its specific structure, which allows it to act as an effective intermediate in the synthesis of various pharmaceuticals. Its ability to inhibit 5-alpha-reductase enzymes makes it valuable in the treatment of androgen-related conditions .
Properties
IUPAC Name |
9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-18-9-7-13-11(12(18)4-5-14(18)17(22)23)3-6-15-19(13,2)10-8-16(21)20-15/h11-15H,3-10H2,1-2H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXIPHMGYJXKLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)O)CCC4C3(CCC(=O)N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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